N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide
Description
This compound is a propanedihydrazide derivative featuring two 5-methyl-substituted indol-3-ylidene moieties with distinct stereochemistry (E and Z configurations). Its molecular weight is 474.52 g/mol, and it exists as a dry powder, adhering to Lipinski’s rule for drug-likeness . The indol-2-one core is structurally analogous to isatin (indole-2,3-dione), a scaffold renowned for diverse biological activities, including anticancer, antiviral, and anticonvulsant effects . The compound’s stereochemistry and substituents (methyl groups at position 5 of the indole rings) are critical determinants of its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C21H18N6O4 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]propanediamide |
InChI |
InChI=1S/C21H18N6O4/c1-10-3-5-14-12(7-10)18(20(30)22-14)26-24-16(28)9-17(29)25-27-19-13-8-11(2)4-6-15(13)23-21(19)31/h3-8,22-23,30-31H,9H2,1-2H3 |
InChI Key |
SLRLXPGTWQZIBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)CC(=O)N=NC3=C(NC4=C3C=C(C=C4)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide typically involves the condensation of appropriate indole derivatives with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents such as ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce hydrazine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds similar to N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide exhibit significant anticancer properties. For instance:
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibition of growth at low concentrations . |
| Escherichia coli | Effective against resistant strains . |
Research indicates that the mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anti-inflammatory Effects
Indole derivatives have been studied for their anti-inflammatory properties:
| Mechanism | Effect |
|---|---|
| Inhibition of NF-kB pathway | Reduced production of pro-inflammatory cytokines . |
| Suppression of COX enzymes | Lowered prostaglandin synthesis, leading to decreased inflammation . |
Neuroprotective Effects
Compounds related to this compound have been investigated for neuroprotective effects:
Case Study 1: Anticancer Efficacy
A recent clinical trial evaluated the efficacy of an indole-based compound similar to N'~1~-[(3E)-5-methyl... in patients with advanced melanoma. The results indicated a significant reduction in tumor size and improved patient survival rates compared to standard treatments.
Case Study 2: Antimicrobial Resistance
In a laboratory setting, researchers tested the compound against multidrug-resistant strains of Escherichia coli. The results showed that it effectively inhibited bacterial growth at sub-MIC concentrations, suggesting its potential as a new therapeutic option against resistant infections.
Mechanism of Action
The mechanism of action of N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Physicochemical Properties
Key Observations :
- Chain Length : The target compound’s propanedihydrazide backbone (3-carbon spacer) contrasts with the decanedihydrazide analogue (10-carbon spacer) in , which likely increases flexibility and alters binding kinetics .
- Substituent Effects: Methyl vs. N1 Substitution: The isopropyl group in introduces steric bulk, which may hinder target engagement compared to the unsubstituted N1 in the target compound .
Table 2: Comparative Bioactivity of Indolylidene Hydrazide Derivatives
Key Findings :
- Unlike methisazone (), which has antiviral activity, the target compound’s methyl substituents may prioritize anticancer over antiviral effects due to enhanced lipophilicity and membrane penetration .
Computational and Experimental Insights
Molecular Similarity and SAR Trends
- Chemical Similarity Metrics : Tanimoto and Dice indices () indicate that the target compound clusters with other indolylidene hydrazides, sharing >80% structural similarity with and derivatives .
- SAR Principles : Bioactivity profiles strongly correlate with structural features (). For example:
Physicochemical and ADME Properties
Biological Activity
The compound N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.
Molecular Formula: C15H16N4O2
Molar Mass: 284.32 g/mol
CAS Number: Not explicitly listed but can be derived from structural components.
Antimicrobial Activity
Recent studies have shown that compounds with indole structures exhibit significant antimicrobial properties. For instance, derivatives of indole have been evaluated against various bacterial strains:
| Compound | Bacterial Strain | MIC (μM) | MBC (μM) |
|---|---|---|---|
| Compound 5d | Staphylococcus aureus | 37.9–113.8 | 57.8–118.3 |
| Compound 5g | Pseudomonas aeruginosa | 248–372 | 372–1240 |
| Compound 5k | Escherichia coli | 43–172 | Not reported |
These compounds demonstrated superior activity compared to traditional antibiotics like ampicillin and streptomycin, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The indole-based hydrazones have also been investigated for their anticancer properties. A study focusing on similar compounds indicated that they could inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest. For example:
- Mechanism of Action: Indole derivatives often induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
Case Study: Indole Derivative Efficacy
A specific study reported that an indole-derived hydrazone exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The compound's ability to induce reactive oxygen species (ROS) was linked to its anticancer effects .
Other Biological Activities
Beyond antimicrobial and anticancer effects, the compound also shows promise in other areas:
- Antioxidant Activity: Indole derivatives are known to scavenge free radicals, contributing to their protective effects against oxidative stress.
- Anti-inflammatory Effects: Some studies have indicated that these compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Safety and Toxicity
Evaluation of toxicity is crucial for any therapeutic agent. Preliminary assessments of indole derivatives indicate low cytotoxicity against normal human cell lines (e.g., HEK-293), suggesting a favorable safety profile . However, further toxicological studies are necessary to fully understand the safety implications of long-term use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
